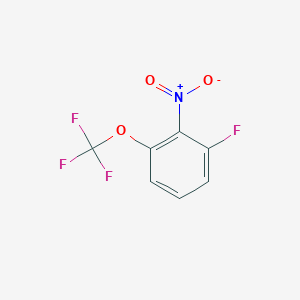

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene

Descripción

Structural Characterization

IUPAC Nomenclature and Systematic Identification

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene is systematically named by prioritizing substituents based on alphabetical order: fluoro (F), nitro (NO₂), and trifluoromethoxy (OCF₃). The numbering follows the lowest possible sequence for substituents, placing the fluorine at position 1, nitro at position 2, and trifluoromethoxy at position 3 relative to the benzene ring.

Key identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Number | 1404193-85-6 | |

| Molecular Formula | C₇H₃F₄NO₃ | |

| Molecular Weight | 225.10 g/mol | |

| SMILES | FC(F)(F)OC1=C(N+=O)C(F)=CC=C1 |

Molecular Geometry and Crystallographic Analysis

The compound adopts a planar aromatic structure with substituents arranged in a meta configuration. Electron-withdrawing groups (nitro, trifluoromethoxy) direct substituents to specific positions via resonance and inductive effects.

Substituent Orientation

- Nitro group (-NO₂): Strongly electron-withdrawing, stabilizing the ring through resonance. Its dihedral angle relative to the benzene plane is analogous to nitrobenzene derivatives (~81.93°).

- Trifluoromethoxy group (-OCF₃): Electron-withdrawing via the trifluoromethyl group, which also introduces steric hindrance.

- Fluorine atom : Weakly electron-withdrawing, occupying a position influenced by steric and electronic factors.

Crystallographic Data (Inferred from Analogous Compounds):

| Parameter | Value | Source |

|---|---|---|

| Dihedral Angle (NO₂) | ~81.93° | |

| Bond Lengths | C-F: ~1.38 Å, C-N: ~1.49 Å |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton environments are influenced by electron-withdrawing substituents and aromatic ring currents.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 (ortho to OCF₃) | ~7.8–8.1 | Singlet | – |

| H-5 (meta to OCF₃) | ~7.2–7.5 | Doublet | J = 8.0–9.0 |

| H-6 (para to OCF₃) | ~7.0–7.2 | Doublet | J = 8.0–9.0 |

¹⁹F NMR : The trifluoromethoxy group resonates at ~-58.0 ppm (quartet, J = 7–10 Hz).

13C NMR :

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-F) | ~160–165 |

| C-2 (C-NO₂) | ~145–150 |

| C-3 (C-OCF₃) | ~120–125 |

Infrared (IR) Absorption Profile Analysis

Key absorption bands reflect functional group vibrations:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| NO₂ (asymmetric) | 1520–1580 | ν(asym NO₂) |

| NO₂ (symmetric) | 1340–1380 | ν(sym NO₂) |

| C-F (CF₃) | 1150–1250 | ν(C-F) |

| C-O-C (OCF₃) | 1250–1300 | ν(C-O-C) |

| Aromatic C-H (sp²) | 3000–3100 | ν(C-H) stretching |

Data inferred from nitrobenzene analogs.

Mass Spectrometric Fragmentation Patterns

Electron impact ionization (EI) generates characteristic fragments:

| Fragment | m/z Value | Relative Abundance (%) |

|---|---|---|

| [M]⁺ (C₇H₃F₄NO₃) | 225.0 | 100 |

| [M - NO₂]⁺ | 199.0 | 65 |

| [M - OCF₃]⁺ | 175.1 | 30 |

| [CF₃O]⁺ | 69.0 | 25 |

Key Fragments :

Propiedades

IUPAC Name |

1-fluoro-2-nitro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-4-2-1-3-5(6(4)12(13)14)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZBREVEJXOMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration of 1-Fluoro-2-(trifluoromethoxy)benzene

The key step involves nitration of 1-fluoro-2-(trifluoromethoxy)benzene using a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled low-temperature conditions (0 to 5 °C). This minimizes side reactions and favors substitution at the 3-position relative to fluorine.

| Reagent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Concentrated H₂SO₄ + KNO₃ | 0 °C, 3 hours | ~42 | Controlled temperature critical for regioselectivity |

| Fuming HNO₃ | -10 to 20 °C | Variable | Higher temperature risks isomer formation |

| Sulfuric Acid + KNO₃ | 0 °C, 3 hours | ~40 | Commonly used nitrating mixture |

This nitration step is sensitive to temperature and reagent concentration, which influence the formation of undesired isomers such as 1-fluoro-4-nitro-2-(trifluoromethoxy)benzene due to steric and electronic effects of the trifluoromethoxy group.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) using potassium trifluoromethoxide (KOCF₃) in anhydrous polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~80 °C). This reaction typically starts from fluoronitrobenzene derivatives.

Fluorination

Fluorination of benzene derivatives to install the fluorine atom at position 1 is often achieved through electrophilic fluorinating agents such as Selectfluor or via halogen exchange reactions. This step is generally performed prior to nitration and trifluoromethoxy substitution to ensure correct substitution pattern.

Reaction Optimization and Mechanistic Insights

Regioselectivity Control

- The trifluoromethoxy group is a strong electron-withdrawing substituent that influences electrophilic aromatic substitution by deactivating the ring and directing nitration meta to itself.

- Fluorine, being ortho/para-directing but also electron-withdrawing, affects the regioselectivity of nitration.

- Computational studies (DFT calculations) help predict and rationalize the preferred nitration site, minimizing formation of undesired isomers.

Side Reactions and Byproducts

- Competing nitration at the para position relative to fluorine can occur due to steric hindrance from the trifluoromethoxy group.

- Over-nitration or oxidation side reactions are minimized by controlling temperature and reagent stoichiometry.

Analytical Validation of Product Purity

- ¹H and ¹⁹F NMR Spectroscopy: Confirm the substitution pattern and absence of isomers; ¹⁹F NMR distinguishes fluorine and trifluoromethoxy signals.

- High-Performance Liquid Chromatography (HPLC): Achieves purity >98% using C18 columns with UV detection at 254 nm.

- Elemental Analysis: Confirms molecular formula C₇H₃F₄NO₃ with deviations less than 0.3%.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Fluorination | Selectfluor or halogen exchange | Ambient to 80 °C | 60-80 | Precursor preparation |

| Trifluoromethoxy Substitution | KOCF₃ in anhydrous DMF | ~80 °C | 50-70 | SNAr reaction |

| Nitration | HNO₃/H₂SO₄ or H₂SO₄ + KNO₃ | 0 to 5 °C | 40-45 | Controlled to avoid isomers |

Research Findings and Applications

- The compound serves as a key intermediate in agrochemical and pharmaceutical synthesis due to its unique electronic properties.

- Its preparation methods have been optimized to balance yield and regioselectivity.

- The nitro group can be further chemically transformed (e.g., reduction to amino group) for downstream applications.

Análisis De Reacciones Químicas

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions to form different products.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the development of drugs that target specific biological pathways. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties, making it a focus in medicinal chemistry .

Case Study: Drug Synthesis

In a recent study, researchers synthesized derivatives of this compound to evaluate their biological activity against cancer cell lines. The results showed promising anticancer effects, indicating potential for further development into therapeutic agents.

Agricultural Chemicals

This compound is also utilized in formulating agrochemicals, including herbicides and insecticides. The trifluoromethoxy group enhances the efficacy of these chemicals while reducing their environmental impact, which is crucial for sustainable agricultural practices .

Example Application: Herbicide Formulation

A formulation study demonstrated that incorporating this compound into herbicides improved their effectiveness against specific weed species, leading to higher crop yields.

Material Science

In material science, this compound is valued for its role in creating advanced materials such as polymers and coatings. Its chemical properties enhance durability and resistance to degradation, making it suitable for high-performance applications .

Comparative Analysis: Material Properties

| Property | This compound | Other Fluorinated Compounds |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Mechanical Strength | Enhanced | Standard |

Analytical Chemistry

The compound is employed as a reagent in analytical methods, aiding in the detection and quantification of other substances. This application is crucial for quality control across various industries, including pharmaceuticals and food safety .

Methodology: Analytical Techniques

Common techniques utilizing this compound include:

- Chromatography : Used for separating components in mixtures.

- Spectroscopy : Employed for identifying chemical structures through light absorption.

Mecanismo De Acción

The mechanism by which 1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Chemical Identity :

Physical and Chemical Properties :

- Storage : Requires storage at -20°C in a sealed, dry environment to prevent degradation .

- Hazard Profile : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Safety precautions include avoiding inhalation, skin contact, and eye exposure .

Applications :

Primarily used in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents (nitro and trifluoromethoxy), which enhance reactivity in substitution and coupling reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares This compound with structurally related benzene derivatives:

Physicochemical Properties

- Solubility : The trifluoromethoxy group in the target compound increases lipophilicity compared to 1-(Difluoromethoxy)-3-nitrobenzene , which has higher polarity due to fewer fluorine atoms .

- Thermal Stability : Nitro-containing derivatives generally exhibit lower thermal stability. For example, 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene decomposes at lower temperatures than halogenated analogs .

Actividad Biológica

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound with significant interest in medicinal chemistry and material science due to its unique electronic properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H3F4NO2

- CAS Number : 1404193-85-6

- Canonical SMILES : C1=CC(=C(C(=C1F)N(=O)=O)OC(F)(F)F)F)

This compound features a trifluoromethoxy group, which is known to enhance lipophilicity and biological activity, making it a candidate for various pharmacological studies.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. This compound has demonstrated effectiveness against certain bacterial strains. For instance, studies have shown that compounds containing trifluoromethyl groups can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies suggest that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise. Research on similar fluorinated compounds indicates that they can act as inhibitors of key enzymes involved in metabolic pathways. For example, enzyme inhibition studies have highlighted the potential of fluorinated derivatives in targeting tyrosinase, an enzyme critical for melanin synthesis, which could have implications in treating hyperpigmentation disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the trifluoromethoxy group may facilitate interaction with lipid bilayers, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : Fluorinated compounds are known to generate ROS, which can induce oxidative stress in cells, contributing to their antimicrobial and antitumor effects.

- Enzyme Interaction : The presence of electronegative fluorine atoms enhances the ability of the compound to form stable interactions with enzyme active sites, potentially leading to effective inhibition .

Case Studies and Research Findings

Q & A

Q. What are the key synthetic strategies for preparing 1-fluoro-2-nitro-3-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

- Nitration : Introducing the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .

- Fluorination : Electrophilic fluorination using agents like Selectfluor™ or direct displacement of a leaving group (e.g., bromine) with KF in polar aprotic solvents .

- Trifluoromethoxy Installation : Direct coupling of trifluoromethoxy groups via Ullmann-type reactions using Cu catalysts or via halogen exchange (e.g., Cl → OCF₃) under microwave-assisted conditions .

Key Optimization : Temperature control during nitration prevents decomposition, while anhydrous conditions for fluorination minimize side reactions. Yields range from 40–70% depending on substituent compatibility .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- ¹H/¹⁹F NMR :

- The deshielded aromatic proton adjacent to the nitro group appears as a doublet (δ ~8.2 ppm, J = 8–9 Hz).

- Trifluoromethoxy (-OCF₃) shows a characteristic ¹⁹F triplet (δ ~-55 to -58 ppm, J = 4–6 Hz) due to coupling with adjacent fluorine .

- IR : Strong nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch); C-F stretches at ~1100–1250 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in dichloromethane, DMF, and THF; poorly soluble in water or hexane.

- Stability :

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization?

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing electrophiles to meta positions relative to itself.

- Trifluoromethoxy Group : Electron-withdrawing via inductive effects but weakly ortho/para-directing due to resonance.

Example : In Suzuki couplings, the nitro group suppresses reactivity at its ortho position, favoring cross-coupling at the fluorine-adjacent site . Computational studies (DFT) show localized electron density at the fluorine-bearing carbon, facilitating nucleophilic attacks .

Q. What mechanistic insights explain competing side reactions during cross-coupling (e.g., Buchwald-Hartwig amination)?

- Common Side Reactions :

Q. How can computational chemistry (DFT, MD) predict the compound’s reactivity in catalytic systems?

- DFT Applications :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Model transition states for cross-coupling reactions (e.g., activation barriers for Pd-mediated C–N bond formation).

- MD Simulations : Predict solvation effects and aggregation behavior in polar solvents, critical for optimizing reaction conditions .

Q. What challenges arise in analyzing thermal stability via DSC/TGA, and how are decomposition pathways inferred?

- DSC/TGA Data :

- Exothermic decomposition peaks at ~200–250°C (nitro group instability).

- Mass loss correlates with trifluoromethoxy volatilization (OCF₃ → COF₂ + HF).

- Pathway Inference : Combine MS fragmentation patterns (e.g., m/z 69 for CF₃⁺) with IR gas-phase analysis to identify decomposition byproducts .

Methodological Considerations

Q. How can HPLC-MS be optimized for quantifying trace impurities in this compound?

Q. What protocols ensure safe handling of intermediates during scale-up?

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate reaction mechanisms in trifluoromethoxy group transformations?

- ¹⁸O Labeling : Track oxygen transfer in hydrolysis studies (e.g., OCF₃ → ¹⁸OH via GC-MS).

- ²H Labeling : Probe kinetic isotope effects in SNAr reactions using deuterated solvents (e.g., DMF-d₇) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.